molecular formula C17H11NO5 B12906282 2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid CAS No. 106283-33-4

2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid

Cat. No.: B12906282
CAS No.: 106283-33-4
M. Wt: 309.27 g/mol
InChI Key: OJJZURBYSYZEQT-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid is a polycyclic indole derivative characterized by a fused dibenzoindole core. Its structure includes a carboxylic acid group at position 3, hydroxy and methoxy substituents at positions 2 and 1, respectively, and a 4-oxo-4,5-dihydro moiety. Analytical methods such as X-ray crystallography (employing programs like SHELX ) and HPLC (commonly used for indole analogs ) are critical for its characterization.

Properties

CAS No.

106283-33-4

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

14-hydroxy-15-methoxy-11-oxo-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene-13-carboxylic acid

InChI

InChI=1S/C17H11NO5/c1-23-15-10-8-5-3-2-4-7(8)6-9-11(10)12(16(20)18-9)13(14(15)19)17(21)22/h2-6,19H,1H3,(H,18,20)(H,21,22)

InChI Key

OJJZURBYSYZEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable indole derivative with methoxy and hydroxyl substituents can be carried out in the presence of strong acids or bases to facilitate the formation of the dibenzoindole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Group Analysis

The compound shares functional groups with simpler indole derivatives and phenolic acids. Key comparisons include:

Table 1: Structural Comparison
Compound Core Structure Functional Groups
Target Compound Dibenzoindole Carboxylic acid, hydroxy, methoxy, oxo, dihydro
Indole-3-carboxylic acid Indole Carboxylic acid at position 3
Caffeic Acid Phenylpropanoid Carboxylic acid, 3,4-dihydroxybenzene
  • Key Differences: The target compound’s dibenzoindole core increases rigidity compared to indole-3-carboxylic acid’s single-ring system.

Physical and Chemical Properties

Table 2: Physicochemical Properties
Property Target Compound Indole-3-carboxylic acid Caffeic Acid
Appearance Not available Light brown crystalline powder Yellow crystals
Solubility Not available Soluble in methanol Varies (polar solvents)
Purity Analysis Likely HPLC HPLC (≥99% area) Not specified
  • Insights :
    • The methoxy group in the target compound may reduce water solubility compared to indole-3-carboxylic acid, while hydroxy groups could enhance polar interactions.
    • Rigidity from the fused rings might lower melting points relative to caffeic acid’s simpler structure.

Analytical and Characterization Methods

  • Spectroscopy : IR spectroscopy (as applied to indole-3-carboxylic acid ) is critical for functional group identification.
  • Chromatography : HPLC purity standards (≥99%) for indole-3-carboxylic acid suggest analogous protocols for the target compound.

Biological Activity

2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and case studies from recent research.

Chemical Structure and Properties

The compound has the molecular formula C17H11NO5C_{17}H_{11}NO_5 and features a complex structure that includes a dibenzoindole moiety. Its unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Inhibition of nucleic acid synthesis
Escherichia coli>125Not effective

The compound has shown bactericidal action, which involves disrupting the synthesis of peptidoglycan and nucleic acids in bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, compound 1 also exhibits antifungal activity. It has been tested against Candida species with the following results:

Fungal Strain MIC (μg/mL) Activity
Candida albicans50 - 100Moderate activity
Candida glabrata>100Low activity

The antifungal mechanism appears to involve interference with biofilm formation, which is critical for the pathogenicity of Candida species .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of compound 1 against clinical isolates of MRSA and Enterococcus. The results indicated that compound 1 outperformed traditional antibiotics such as ciprofloxacin in certain contexts, particularly in biofilm inhibition:

  • MRSA Biofilm Inhibition : MBIC values ranged from 62.216 to 124.432 μg/mL.
  • Enterococcus Biofilm Inhibition : MBIC values ranged from 31.108 to 62.216 μg/mL.

These findings suggest that compound 1 could be a viable candidate for further development as an antimicrobial agent .

Mechanistic Insights

Docking studies have provided insights into the binding interactions between compound 1 and bacterial enzymes involved in biofilm formation. The study highlighted crucial hydrogen bonds that stabilize the interaction between the compound and the target enzyme, suggesting a potential pathway for therapeutic development .

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